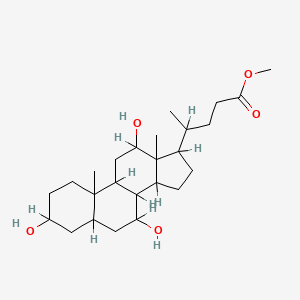
Methyl cholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cholate, also known as this compound, is a bile acid derivative. It is a methyl ester of cholic acid, which is one of the primary bile acids produced in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cholate can be synthesized through the esterification of cholic acid. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl 3,7,12-trihydroxycholan-24-oate follows a similar esterification process but on a larger scale. The process involves the continuous addition of cholic acid and methanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to achieve the desired conversion. The product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl cholate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions to form derivatives such as acetates or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7,12-trioxocholan-24-oate.
Reduction: Formation of 3,7,12-trihydroxycholan-24-ol.
Substitution: Formation of 3,7,12-triacetoxycholan-24-oate or 3,7,12-trialkoxycholan-24-oate.
Scientific Research Applications
Methyl cholate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of methyl 3,7,12-trihydroxycholan-24-oate involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol homeostasis and influences the expression of genes involved in lipid metabolism.
Comparison with Similar Compounds
Methyl cholate can be compared with other bile acid derivatives such as:
Ethyl 3,7,12-trihydroxycholan-24-oate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cholic acid: The parent compound with a free carboxylic acid group.
Deoxycholic acid: Lacks the hydroxyl group at the 7-position.
Uniqueness
This compound is unique due to its specific esterification, which alters its solubility and reactivity compared to its parent compound, cholic acid. This modification can influence its biological activity and its applications in various fields.
Properties
Molecular Formula |
C25H42O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
methyl 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3 |
InChI Key |
DLYVTEULDNMQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















